N-(5-fluoropyridin-3-yl)acetamide
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Overview
Description
N-(5-fluoropyridin-3-yl)acetamide is a chemical compound with the molecular formula C7H7FN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a fluorine atom in the pyridine ring enhances its chemical properties, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-(5-fluoropyridin-3-yl)acetamide involves the nucleophilic aromatic substitution reaction. This method typically uses 3,5-difluoropyridine and an appropriate amine, such as acetamide, in the presence of a base like potassium carbonate. The reaction conditions often include heating the mixture to facilitate the substitution of one fluorine atom, leaving the other available for further derivatization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoropyridin-3-yl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki cross-coupling, to form more complex pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate as a base, acetamide as the nucleophile.
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and arylboronic acids for Suzuki cross-coupling.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the original compound with altered functional groups.
Coupling Products: Complex pyridine derivatives with extended aromatic systems.
Scientific Research Applications
N-(5-fluoropyridin-3-yl)acetamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(5-fluoropyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s reactivity and binding affinity to biological targets. This can result in various biological effects, such as enzyme inhibition or modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
N-(5-bromo-2-methylpyridin-3-yl)acetamide: A brominated analog with different reactivity and biological properties.
3,5-difluoropyridine: A precursor used in the synthesis of N-(5-fluoropyridin-3-yl)acetamide.
N-(1-(5-bromo-3-fluoropyridin-2-yl)vinyl)acetamide: Another fluorinated pyridine derivative with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of the fluorine atom in the pyridine ring, which enhances its chemical stability and reactivity. This makes it a valuable compound for various scientific applications, particularly in the synthesis of complex organic molecules and the investigation of biological activities .
Properties
IUPAC Name |
N-(5-fluoropyridin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c1-5(11)10-7-2-6(8)3-9-4-7/h2-4H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAGTFNOSBKTRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CN=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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